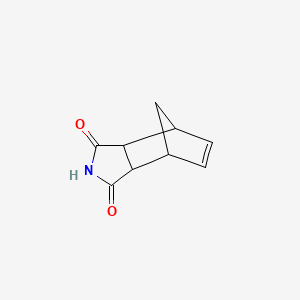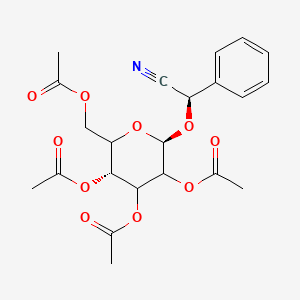
(2-Chloropyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloropyridin-3-yl)methanamine dihydrochloride” is a chemical compound . It is used in the synthesis of various compounds.
Synthesis Analysis
This compound is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones.Molecular Structure Analysis
The InChI code for this compound is1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
This compound has been extensively studied for its ability to act as a reagent for the synthesis of various compounds.Physical And Chemical Properties Analysis
The molecular weight of this compound is 215.51 . The InChI code is1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H , which provides information about its molecular structure.
Wissenschaftliche Forschungsanwendungen
Pharmacology
Application Summary
In pharmacology, this compound is utilized as a precursor for the synthesis of various pharmacologically active molecules. Its reactivity with different reagents allows for the creation of compounds with potential antimicrobial, anticancer, and antimalarial properties .
Experimental Methods
The compound is typically reacted with various reagents under controlled conditions to synthesize the desired pharmacological agents. Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the structure of synthesized compounds.
Results and Outcomes
The synthesized compounds are then tested in vitro and in vivo for their biological activity. Quantitative data from these tests, such as IC50 values, provide insight into the efficacy of the compounds.
Material Science
Application Summary
In material science, “3-AMINOMETHYL-2-CHLOROPYRIDINE HCL” serves as a chemical intermediate in the production of advanced materials, including polymers and resins that require specific functional groups to enhance their properties .
Experimental Methods
The compound is incorporated into polymer chains or used in cross-linking reactions. Parameters like temperature and reaction time are crucial for achieving the desired material characteristics.
Results and Outcomes
The resulting materials are analyzed for their mechanical and thermal properties, often showing improved performance metrics suitable for industrial applications.
Chemical Synthesis
Application Summary
This compound is widely used in chemical synthesis as a building block for constructing complex molecules due to its reactive chloro and amino groups .
Experimental Methods
It undergoes various chemical reactions, including substitution and coupling reactions, under controlled conditions. Reaction yields and purity are assessed using chromatography techniques.
Results and Outcomes
The compound’s versatility in synthesis is demonstrated by the high yields and purity of the final products, which are often used in further synthetic applications.
Biological Research
Application Summary
In biological research, “3-AMINOMETHYL-2-CHLOROPYRIDINE HCL” is used in molecular biology protocols, particularly in the synthesis of probes and markers for biochemical assays .
Experimental Methods
The compound is conjugated to biomolecules or fluorescent tags and used in assays to track biological processes. The specificity and binding affinity are critical parameters in these experiments.
Results and Outcomes
The use of this compound in biological assays has led to the development of highly sensitive and specific detection methods for various biomolecules.
Environmental Science
Application Summary
Environmental science applications include the use of this compound in the synthesis of environmentally friendly pesticides and herbicides .
Experimental Methods
Synthesis of these compounds involves green chemistry principles, aiming to reduce harmful byproducts. Efficacy is tested against target species without affecting non-target organisms.
Results and Outcomes
The development of such compounds has resulted in effective pest control agents with reduced environmental impact.
Industrial Applications
Application Summary
Industrially, “(2-Chloropyridin-3-yl)methanamine dihydrochloride” is used in the manufacture of dyes, pigments, and other fine chemicals that require specific chlorinated pyridine structures .
Experimental Methods
The compound is used in various industrial-scale reactions, with process optimization focusing on maximizing yield and minimizing waste.
Results and Outcomes
The industrial-scale production of dyes and pigments using this compound has been successful, with high-quality products being manufactured efficiently.
Each of these applications demonstrates the versatility and importance of “(2-Chloropyridin-3-yl)methanamine dihydrochloride” in scientific research and industrial processes. The compound’s reactivity and functional groups make it a valuable tool in a wide range of scientific fields.
Analytical Chemistry
Application Summary
This compound is used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods due to its well-defined properties and high purity .
Experimental Methods
It is used in quantitative analysis techniques such as HPLC or GC-MS, where it serves as a calibration standard to ensure the accuracy and precision of the measurements.
Results and Outcomes
The use of this compound as a standard has led to more reliable and reproducible results in various analytical procedures.
Agrochemistry
Application Summary
In agrochemistry, the compound is explored for its potential use in the synthesis of novel agrochemicals that can provide safer alternatives to traditional pesticides and herbicides .
Experimental Methods
Synthesis of new agrochemicals involves rigorous testing for efficacy and safety, including field trials and environmental impact assessments.
Results and Outcomes
Promising results have been obtained in terms of the compound’s effectiveness in controlling pests and weeds, with a lower environmental footprint.
Nanotechnology
Application Summary
Nanotechnology applications include the use of this compound in the synthesis of functionalized nanoparticles for targeted drug delivery and diagnostic imaging .
Experimental Methods
The compound is used to modify the surface of nanoparticles, imparting them with specific functionalities that allow for targeted binding to biological structures.
Results and Outcomes
Enhanced specificity and reduced side effects have been observed in preliminary studies using these functionalized nanoparticles.
Catalysis
Application Summary
“3-AMINOMETHYL-2-CHLOROPYRIDINE HCL” is utilized as a ligand in catalysis to create catalysts that are highly selective and efficient for various chemical reactions .
Experimental Methods
The compound is incorporated into catalyst structures, and its effect on reaction rates and selectivity is studied under various conditions.
Results and Outcomes
Catalysts developed using this compound have shown increased reaction rates and selectivity, leading to more efficient industrial processes.
Veterinary Medicine
Application Summary
The compound finds applications in veterinary medicine for the development of veterinary drugs that are effective against a range of animal diseases .
Experimental Methods
Similar to pharmacology, the compound is used to synthesize active pharmaceutical ingredients for veterinary use, followed by clinical trials in animals.
Results and Outcomes
New veterinary medications developed using this compound have shown promising results in treating various animal health issues.
Cosmetics and Personal Care
Application Summary
In the cosmetics industry, the compound is investigated for its use in creating new cosmetic formulations with improved stability and performance .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2-chloropyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKYMHAKHCDQTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)methanamine dihydrochloride | |
CAS RN |
870064-16-7 |
Source


|
| Record name | 870064-16-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B1145851.png)

![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)